ethyl 3-amino-2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate
Description
Ethyl 3-amino-2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate (hereafter referred to as Compound A) is a thieno[2,3-d]pyrimidine derivative characterized by a fused thiophene-pyrimidine core. Key structural features include:
- A 3-amino group at position 2.
- A 2-sulfanyl substituent linked to a 2-(4-bromophenyl)-2-oxoethyl moiety.
- A 5-methyl group and 4-oxo functionality.
- An ethyl ester at position 4.
Thienopyrimidines are pharmacologically significant due to their structural resemblance to purines, enabling interactions with biological targets such as kinases and receptors . The 4-bromophenyl group in Compound A may enhance binding via halogen interactions, while the sulfanyl-alkyl chain could influence solubility and conformational flexibility .
Properties
IUPAC Name |
ethyl 3-amino-2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O4S2/c1-3-26-17(25)14-9(2)13-15(28-14)21-18(22(20)16(13)24)27-8-12(23)10-4-6-11(19)7-5-10/h4-7H,3,8,20H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAFHAGOGNTYAJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=C(N(C2=O)N)SCC(=O)C3=CC=C(C=C3)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate typically involves multi-step reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for temperature, pressure, and pH control is common to maintain consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
ethyl 3-amino-2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can modify the sulfanyl group to a sulfoxide or sulfone.
Reduction: The carbonyl groups can be reduced to alcohols under suitable conditions.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols .
Scientific Research Applications
ethyl 3-amino-2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and functional groups.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: Its properties are explored for use in the development of new materials with specific characteristics.
Mechanism of Action
The mechanism of action of ethyl 3-amino-2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Variations
(a) Thiazolo[3,2-a]pyrimidine Derivatives
Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (Compound B ) shares a similar ester group and 4-bromophenyl substituent but replaces the thiophene ring with a thiazole (S and N atoms in the fused ring). This alters electronic properties:
- Thiazole rings exhibit stronger π-acidity compared to thiophene , affecting charge distribution and intermolecular interactions.
- Compound B crystallizes with notable π-halogen interactions (Br···π), which stabilize its lattice . Similar interactions are plausible in Compound A but require confirmation via crystallography.
(b) Benzothieno[2,3-d]pyrimidines
A benzothieno[2,3-d]pyrimidine analog (Compound C) features an extended fused benzene-thiophene-pyrimidine system. Key differences:
Substituent Modifications
(a) Sulfanyl Group Variations
- Compound D (Ethyl 3-amino-5-methyl-2-(alkylthio)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide) replaces the 2-(4-bromophenyl)-2-oxoethylsulfanyl group with a simpler alkylthio chain. This reduces steric hindrance and may improve metabolic stability .
- Compound E (Ethyl 4-cyano-5-ethoxycarbonylmethylsulfanyl-thiophene-2-carboxylate) introduces a cyano group, enhancing electrophilicity for nucleophilic substitutions .
(b) Carboxamide vs. Ester Groups
Crystallographic and Physicochemical Properties
Biological Activity
Ethyl 3-amino-2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate, also referred to as K285-5176, is a compound of significant interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Molecular Formula : C16H18BrN3O3S
- Molecular Weight : 412.3 g/mol
The presence of a bromophenyl group and a thieno[2,3-d]pyrimidine core suggests that the compound may exhibit diverse biological activities due to the potential for interaction with various biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to K285-5176. For instance, derivatives with thiazole and thienopyrimidine structures have shown promising results against various bacterial strains.
Key Findings:
- Antibacterial Efficacy : Compounds with similar structural motifs demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| K285-5176 | TBD | TBD |
| Daptomycin | 1 | S. aureus |
| Vancomycin | 2 | E. faecium |
- Mechanism of Action : The introduction of halogen groups (e.g., bromine) has been linked to enhanced lipophilicity and increased penetration into bacterial cells, which is crucial for antimicrobial efficacy .
Anticancer Activity
The anticancer properties of K285-5176 have also been investigated, particularly against human cancer cell lines such as Caco-2 (colorectal cancer) and A549 (lung cancer).
Research Insights:
- Cell Viability Studies : In vitro assays demonstrated that K285-5176 significantly decreased cell viability in Caco-2 cells by approximately 39.8% compared to untreated controls .
- The compound's activity was comparable to known chemotherapeutic agents.
| Cell Line | Treatment | Viability (%) | Significance (p-value) |
|---|---|---|---|
| Caco-2 | K285-5176 | 39.8 | <0.001 |
| A549 | K285-5176 | TBD | TBD |
- Structure-Activity Relationship (SAR) : Variations in substituents on the thienopyrimidine scaffold can significantly influence anticancer activity. For example, modifications that enhance electron density or steric hindrance may improve interactions with cellular targets .
Case Studies and Comparative Analysis
A comparative analysis of K285-5176 with other thienopyrimidine derivatives reveals distinct advantages in both antimicrobial and anticancer activities. For instance, certain substitutions have been shown to enhance selectivity towards cancerous cells while minimizing effects on normal cells.
Comparative Table of Thienopyrimidine Derivatives
| Compound ID | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (%) |
|---|---|---|
| K285-5176 | TBD | 39.8 |
| Compound A | 1 | 27.5 |
| Compound B | >64 | 54.9 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
